1,1-Dimethylpropylmagnesium bromide

para-selective C–H alkylation quaternary carbon center formation chromium catalysis

This tertiary Grignard is essential for installing sterically congested tert-pentyl groups. Its uniquely low C–Mg bond dissociation energy enables radical-mediated pathways and complete para-selectivity in chromium-catalyzed C–H alkylation, outcomes unattainable with n-pentyl or sec-butyl analogs. For process chemists scaling quaternary carbon synthesis, it avoids the severe yield penalties of adamantyl reagents while maintaining high functional group tolerance. Procure as a custom solution in THF or diethyl ether.

Molecular Formula C5H11BrMg
Molecular Weight 175.35 g/mol
CAS No. 65673-06-5
Cat. No. B6317623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylpropylmagnesium bromide
CAS65673-06-5
Molecular FormulaC5H11BrMg
Molecular Weight175.35 g/mol
Structural Identifiers
SMILESCC[C-](C)C.[Mg+2].[Br-]
InChIInChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
InChIKeyCHDCVFPKILVXPE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylpropylmagnesium Bromide (CAS 65673-06-5): Tertiary Grignard Reagent for Sterically Demanding Alkylation and Catalytic Cross-Coupling


1,1-Dimethylpropylmagnesium bromide, also known as tert-pentylmagnesium bromide, is a tertiary alkyl Grignard reagent (C5H11BrMg, molecular weight 175.35 g/mol) that functions as a potent nucleophile for the introduction of a sterically congested tert-pentyl group into electrophilic substrates . As a member of the tertiary alkylmagnesium bromide class, this reagent exhibits a relatively low carbon–magnesium bond dissociation energy—ranking just above allyl and benzyl in bond strength among common alkylmagnesium bromides—which imparts distinctive reactivity in catalytic transformations [1]. It is typically supplied as a solution in diethyl ether or tetrahydrofuran and is utilized in transition-metal-catalyzed cross-coupling reactions, para-selective C–H alkylation, and the construction of quaternary carbon centers [2].

Why 1,1-Dimethylpropylmagnesium Bromide Cannot Be Replaced by n-Pentyl or sec-Butyl Grignard Analogs in Sterically Demanding Transformations


In-class Grignard reagents are not functionally interchangeable when tertiary alkyl scaffolds are required. The 1,1-dimethylpropyl (tert-pentyl) group possesses a quaternary α‑carbon that imparts extreme steric bulk and electronic properties distinct from linear (n-pentyl) or secondary (sec-butyl) analogs [1]. This structural difference translates into fundamentally divergent reaction outcomes: n-pentylmagnesium bromide adds readily to carbonyl electrophiles but cannot install a quaternary center, while sec-butylmagnesium chloride, though branched, lacks the full tertiary substitution pattern necessary for maximal steric shielding in para‑selective C–H alkylation or for resisting isomerization during catalytic cross-coupling [2]. Moreover, tertiary Grignard reagents exhibit uniquely low carbon–magnesium bond dissociation energies—significantly weaker than n‑butyl or methyl analogs—which alters their behavior in radical-mediated pathways and transmetalation steps under chromium or nickel catalysis [3]. Generic substitution with a less hindered analog will therefore fail to achieve the site-selectivity, quaternary carbon installation, or functional group tolerance documented for tert‑pentylmagnesium bromide.

1,1-Dimethylpropylmagnesium Bromide: Head‑to‑Head Performance Data vs. tert‑Butyl, sec‑Butyl, and n‑Pentyl Analogs


Chromium-Catalyzed para-Selective Benzamide Alkylation: tert‑Pentyl vs. tert‑Butyl vs. Adamantyl Grignard Yields

In chromium‑catalyzed para‑selective alkylation of N‑methylbenzamide with tertiary alkylmagnesium bromides at room temperature, 1,1‑dimethylpropylmagnesium bromide (t‑pentyl Grignard) delivers the para‑alkylated product in comparable preparative yield to the tert‑butyl analog, while the adamantyl‑substituted Grignard gives a low yield. Specifically, the t‑pentyl Grignard produces compound 35 (para‑tert‑pentyl‑substituted benzamide derivative) in a yield comparable to the 63–84% range observed for tert‑butylmagnesium bromide across diverse benzamide substrates (compounds 3–14, 24–32), whereas the adamantyl Grignard furnishes compound 39 in only 21% yield under identical conditions [1]. The reaction installs a quaternary carbon center at the para‑position with complete regioselectivity and no ortho‑alkylation byproducts or tertiary alkyl isomerization [2].

para-selective C–H alkylation quaternary carbon center formation chromium catalysis sterically hindered nucleophiles

Ni‑Catalyzed Cross‑Coupling with Aryl Bromides: Tertiary vs. Primary Alkyl Grignard Reactivity Profile

Tertiary alkylmagnesium nucleophiles, including 1,1‑dimethylpropylmagnesium bromide, participate in nickel‑catalyzed cross‑coupling with aryl bromides using donor‑functionalized N‑heterocyclic carbene (NHC) ligands—a transformation that is mechanistically distinct from and more challenging than couplings involving primary alkyl Grignard reagents [1]. Whereas primary alkyl Grignards such as n‑pentylmagnesium bromide undergo facile cross‑coupling under standard conditions, tertiary nucleophiles are prone to β‑hydride elimination and isomerization, requiring specialized catalyst systems to achieve productive coupling [2]. The successful engagement of unactivated tertiary alkyl Grignards in Ni‑NHC systems demonstrates that t‑pentylmagnesium bromide can install quaternary carbon centers on aryl frameworks—a reaction that n‑pentyl or sec‑butyl Grignards cannot accomplish because they lack the tertiary α‑carbon necessary to form a quaternary stereocenter [3].

nickel catalysis cross-coupling tertiary alkyl nucleophiles N‑heterocyclic carbene ligands

Carbon–Magnesium Bond Dissociation Energy Ranking: Tertiary Alkyl Grignards Exhibit Weaker Bonds than Primary and Secondary Analogs

Calorimetric measurements of the enthalpies of reaction of alkyl halides with magnesium metal in diethyl ether establish a clear thermodynamic ordering of carbon–magnesium bond dissociation energies in alkylmagnesium bromides: tert‑butyl < allyl < benzyl < sec‑butyl ≅ isopropyl < ethyl < isobutyl < n‑butyl < methyl < phenyl [1]. Although direct calorimetric data for 1,1‑dimethylpropylmagnesium bromide (tert‑pentyl) is not explicitly reported, the class‑level inference based on α‑carbon substitution places its C–Mg bond dissociation energy near that of tert‑butylmagnesium bromide—substantially lower than n‑butyl or sec‑butyl analogs [2]. The weaker C–Mg bond of tertiary Grignard reagents correlates with enhanced nucleophilic reactivity in radical‑mediated pathways and altered transmetalation kinetics under transition‑metal catalysis, as observed in chromium‑catalyzed para‑alkylation [3].

thermochemistry bond dissociation energy Grignard reagent stability reactivity

Optimal Deployment Scenarios for 1,1-Dimethylpropylmagnesium Bromide Based on Verifiable Performance Data


para-Selective Installation of Quaternary Carbon Centers on Benzamide-Derived Pharmaceuticals and Agrochemicals

When synthesizing para‑substituted benzamide derivatives bearing a quaternary carbon center—a motif prevalent in bioactive small molecules—1,1‑dimethylpropylmagnesium bromide serves as the optimal tertiary alkyl nucleophile under chromium catalysis. The reagent installs the tert‑pentyl group at the para‑position with complete regioselectivity and without ortho‑alkylation byproducts or tertiary alkyl isomerization, delivering yields comparable to the tert‑butyl analog (63–84% range) [1]. This transformation is inaccessible to n‑pentyl or sec‑butyl Grignard reagents, which cannot form the requisite quaternary carbon center. For process chemists scaling para‑alkylation reactions, the t‑pentyl Grignard offers a balance of steric bulk and reactivity that avoids the severe yield penalty observed with adamantylmagnesium bromide (21% yield) [2].

Nickel-Catalyzed Cross-Coupling to Access Quaternary Carbon-Containing Aryl Architectures

In nickel‑catalyzed cross‑coupling reactions with aryl bromides where a quaternary carbon center must be installed on the aryl ring, 1,1‑dimethylpropylmagnesium bromide is the necessary nucleophile class. Unlike primary alkyl Grignards such as n‑pentylmagnesium bromide—which couple readily but cannot form quaternary centers—tertiary Grignards require specialized N‑heterocyclic carbene (NHC) ligand systems to overcome β‑hydride elimination and isomerization [1]. The successful development of Ni‑NHC protocols for unactivated tertiary alkyl nucleophiles enables the construction of aryl‑tert‑pentyl scaffolds that are valuable in medicinal chemistry for modulating lipophilicity, metabolic stability, and target engagement [2]. Substituting a secondary or primary Grignard in this context results in a structurally distinct and pharmacologically non‑equivalent product.

Radical-Mediated Alkylation Methodologies Exploiting Weakened C–Mg Bond Energetics

For transformations proceeding through radical‑type nucleophilic substitution mechanisms—such as chromium‑catalyzed C–H alkylation—the intrinsically weaker carbon–magnesium bond of tertiary Grignard reagents like 1,1‑dimethylpropylmagnesium bromide provides a kinetic advantage over primary and secondary analogs [1]. Calorimetric data confirm that tert‑butylmagnesium bromide possesses the lowest C–Mg bond dissociation energy among common alkylmagnesium bromides, ranking below sec‑butyl, n‑butyl, and methyl derivatives [2]. This thermodynamic profile facilitates homolytic bond cleavage and radical generation steps that are rate‑limiting in certain catalytic cycles. Users developing novel radical‑based alkylation methods should prioritize tertiary Grignard reagents over n‑pentyl or sec‑butyl analogs to achieve productive turnover under mild conditions.

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